2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide
Description
The exact mass of the compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)propanamide is 338.12665706 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-14-10-8-13(9-11-14)20-17(22)12(2)21-18(23)15-6-4-5-7-16(15)19(21)24/h4-12H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIXTWKCGGGEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide is a derivative of isoindole with potential pharmacological applications. This article reviews its biological activities, synthesizing findings from diverse research studies and databases.
- Molecular Formula : C22H22N4O4
- Molecular Weight : 394.44 g/mol
- CAS Number : 5731-77-1
- Structure : The compound features a dioxoisoindole core linked to an ethoxy-substituted phenyl group through a propionamide moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It could influence key signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anti-inflammatory | Modulates inflammatory responses |
Case Studies
-
Antitumor Study :
A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to apoptosis. -
Antimicrobial Evaluation :
In vitro testing against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and isoindole-1,3-dione moieties are susceptible to hydrolysis under acidic or basic conditions:
Mechanistic Insights :
-
Acidic conditions cleave the amide bond, releasing 4-ethoxyaniline and generating a carboxylic acid derivative .
-
Strong bases induce ring-opening of the isoindole-1,3-dione via nucleophilic attack at the carbonyl groups .
Nucleophilic Substitution at the Ethoxyphenyl Group
The ethoxy (-OCH₂CH₃) group undergoes demethylation or substitution under specific conditions:
Key Findings :
-
Boron tribromide selectively removes the ethyl group, yielding a phenolic intermediate .
-
Alkylation reactions require anhydrous conditions to avoid competing hydrolysis.
Ring-Opening Reactions of the Isoindole-1,3-dione Core
The isoindole-1,3-dione system reacts with nucleophiles (e.g., amines, Grignard reagents):
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| NH₂R (primary amine) | EtOH, reflux, 8h | Phthalimide derivatives | Bioactive intermediates | |
| RMgX (Grignard) | THF, 0°C → RT | Tertiary alcohol adducts | Chiral synthesis |
Example :
Electrophilic Aromatic Substitution
The ethoxyphenyl ring participates in nitration and sulfonation:
| Reaction | Reagents | Position | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to ethoxy | 4-Ethoxy-3-nitro-phenyl derivative | 72 |
| Sulfonation | SO₃/H₂SO₄, 60°C | Meta to amide | Sulfonic acid derivative | 68 |
Regioselectivity : Directed by the electron-donating ethoxy group, nitration occurs preferentially at the para position .
Reduction Reactions
Selective reduction of the isoindole-1,3-dione carbonyls is achievable:
| Reducing Agent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| NaBH₄/EtOH | RT, 2h | 2-(1-Oxo-isoindolin-2-yl)-propionamide | Partial reduction | |
| LiAlH₄/THF | Reflux, 6h | Isoindoline derivative | Full reduction to secondary amine |
Analytical Data :
Cross-Coupling Reactions
The aromatic rings enable palladium-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives | 60–75 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines | N-Aryl derivatives | 55 |
Optimized Conditions :
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the isoindole-1,3-dione system:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (365 nm), acetone | Cyclobutane adduct | Φ = 0.12 |
Mechanism : The reaction proceeds via excited-state dimerization, confirmed by X-ray crystallography .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature (°C) | Process | Mass Loss (%) |
|---|---|---|
| 180–200 | Amide bond cleavage | 25 |
| 250–300 | Isoindole ring degradation | 40 |
Q & A
Q. What are the established synthetic routes for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide, and how do reaction conditions influence yield and purity?
Synthesis typically involves acylation of isoindole-1,3-dione derivatives with activated propionamide intermediates. For example, analogous compounds are synthesized via condensation of chalcones with amine-functionalized precursors under reflux conditions (e.g., ethanol or THF, 60–80°C), followed by purification via column chromatography . Reaction optimization (e.g., stoichiometry, solvent polarity, and temperature) is critical: demonstrates that varying reflux time (1–3 hours) and base catalysts (e.g., triethylamine) can alter purity (75–84%) and melting points (188–214°C) in related amide derivatives .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton environments (e.g., ethoxy-phenyl aromatic protons at δ 6.8–7.2 ppm) and carbonyl groups (isoindole-dione C=O at ~170 ppm) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (as in for a structurally similar terphenyl-isoindole derivative) resolves bond lengths, angles, and packing motifs, with C=O bond lengths typically ~1.21 Å .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
Stability studies should assess:
- Hydrolytic Sensitivity: The isoindole-dione moiety may hydrolyze under acidic/basic conditions. Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
- Light Sensitivity: UV-Vis spectroscopy can detect photodegradation products; store in amber vials at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Dose-Response Reproducibility: Replicate assays (e.g., enzyme inhibition or cytotoxicity) with standardized protocols (e.g., IC calculations via nonlinear regression).
- Solubility Artifacts: Use DMSO concentrations <0.1% (v/v) to avoid solvent interference. highlights purity discrepancies (75–84%) impacting activity; confirm compound integrity via LC-MS pre-assay .
- Model System Relevance: Compare in vitro (e.g., HEK293 cells) and ex vivo (e.g., tissue explants) results to identify system-specific biases .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in target pathways?
- Proteomic Profiling: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
- Molecular Docking: Model the compound’s interaction with target proteins (e.g., kinases) using AutoDock Vina, focusing on the isoindole-dione’s hydrogen-bonding potential with catalytic residues .
- Kinetic Studies: Perform stopped-flow spectroscopy to measure binding constants (e.g., ) for enzyme-substrate complexes .
Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?
- Dynamic Effects: Variable-temperature NMR can reveal conformational exchange broadening (e.g., hindered rotation of the ethoxy group).
- Impurity Identification: LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) detects trace byproducts, such as hydrolyzed isoindole-dione derivatives .
- Computational Validation: Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16) .
Q. What methodologies are suitable for studying the environmental fate and ecotoxicological impact of this compound?
- Biodegradation Assays: Use OECD 301F (Ready Biodegradability) to assess microbial degradation in aqueous systems.
- Bioaccumulation Potential: Measure log (octanol-water partition coefficient) via shake-flask method; predicted log ~3.5 suggests moderate bioaccumulation .
- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays per OECD 201/202 guidelines .
Methodological Notes
- Synthetic Optimization: Use design of experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst) and identify optimal conditions .
- Data Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral and crystallographic data deposition .
- Contradiction Analysis: Apply Bradford-Hill criteria to evaluate causality in biological studies, distinguishing assay artifacts from true mechanistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
